Stereochemical Identity: Defined (R)-Configuration vs. Undefined Racemate for Reproducible Asymmetric Synthesis
(R)-4-Amino-3-fluoro-2-methyl-2-butanol possesses one defined atom stereocenter at the C3 position bearing the fluorine substituent, whereas the racemic mixture (CAS 1823408-55-4) contains zero defined stereocenters and one undefined stereocenter . This stereochemical distinction fundamentally determines whether the compound can function as an enantiopure chiral building block or as a mixture of two stereoisomers with potentially divergent and antagonistic biological and catalytic properties .
| Evidence Dimension | Defined atom stereocenter count |
|---|---|
| Target Compound Data | 1 defined atom stereocenter (R-configuration at C3) |
| Comparator Or Baseline | Racemic mixture (CAS 1823408-55-4): 0 defined atom stereocenters, 1 undefined atom stereocenter |
| Quantified Difference | 1 vs. 0 defined stereocenters; racemate introduces 50% (S)-enantiomer contamination |
| Conditions | Structural analysis based on IUPAC nomenclature and canonical SMILES notation; InChIKey: QNFKDKWENVIYDB-SCSAIBSYSA-N for (R)-enantiomer vs. QNFKDKWENVIYDB-UHFFFAOYSA-N for racemate |
Why This Matters
Procurement of the defined (R)-enantiomer ensures batch-to-batch stereochemical reproducibility, whereas the racemate introduces variable enantiomeric composition and necessitates additional chiral separation steps.
